molecular formula C20H18ClN5O B15167561 N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-38-8

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea

Cat. No.: B15167561
CAS No.: 606105-38-8
M. Wt: 379.8 g/mol
InChI Key: GUYYFUOQHHNMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the cyano group and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and urea-based molecules. Examples include:

  • N-(2-Chlorophenyl)-N-{2-[(3-cyanoquinolin-2-yl)amino]ethyl}urea
  • N-(2-Chlorophenyl)-N-{2-[(6-methylquinolin-2-yl)amino]ethyl}urea

Uniqueness

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is unique due to the specific combination of functional groups and the quinoline core structure. This uniqueness can result in distinct chemical properties and biological activities, making it valuable for various applications.

Properties

CAS No.

606105-38-8

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]urea

InChI

InChI=1S/C20H18ClN5O/c1-13-6-7-17-14(10-13)11-15(12-22)19(25-17)24-8-9-26(20(23)27)18-5-3-2-4-16(18)21/h2-7,10-11H,8-9H2,1H3,(H2,23,27)(H,24,25)

InChI Key

GUYYFUOQHHNMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=CC=C3Cl)C(=O)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.